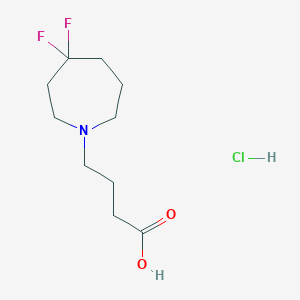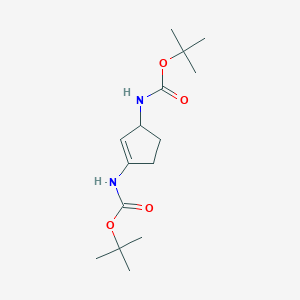
(3-tert-Butoxycarbonylaminocyclopent-2-enyl)-carbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-tert-Butoxycarbonylaminocyclopent-2-enyl)-carbamic acid tert-butyl ester: is a complex organic compound that features a cyclopentene ring substituted with tert-butoxycarbonyl (Boc) protected amino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-tert-Butoxycarbonylaminocyclopent-2-enyl)-carbamic acid tert-butyl ester typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of cyclopentene derivatives with Boc-protected amino acids under specific conditions. For instance, tert-butyl hydroperoxide can be used as an oxidizing agent to facilitate the formation of tert-butyl esters .
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Analyse Chemischer Reaktionen
Types of Reactions
(3-tert-Butoxycarbonylaminocyclopent-2-enyl)-carbamic acid tert-butyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed to modify the ester groups.
Substitution: Substitution reactions can occur at the amino groups, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various reducing agents for reduction reactions. The conditions often involve mild temperatures and specific catalysts to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include modified esters and amino derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
(3-tert-Butoxycarbonylaminocyclopent-2-enyl)-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-tert-Butoxycarbonylaminocyclopent-2-enyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The Boc-protected amino groups can undergo deprotection under acidic conditions, revealing the active amino groups that can participate in various biochemical pathways. These pathways include enzyme inhibition and receptor binding, which are crucial for its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds share the Boc-protected amino groups and are used in similar applications.
tert-Butyl esters: These esters are commonly used in organic synthesis and share similar chemical properties.
Uniqueness
What sets (3-tert-Butoxycarbonylaminocyclopent-2-enyl)-carbamic acid tert-butyl ester apart is its unique cyclopentene ring structure, which provides additional stability and reactivity compared to other Boc-protected compounds. This makes it particularly valuable in the synthesis of complex organic molecules and in medicinal chemistry .
Eigenschaften
Molekularformel |
C15H26N2O4 |
|---|---|
Molekulargewicht |
298.38 g/mol |
IUPAC-Name |
tert-butyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopenten-1-yl]carbamate |
InChI |
InChI=1S/C15H26N2O4/c1-14(2,3)20-12(18)16-10-7-8-11(9-10)17-13(19)21-15(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,18)(H,17,19) |
InChI-Schlüssel |
QBHKQIWQXKXFRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCC(=C1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



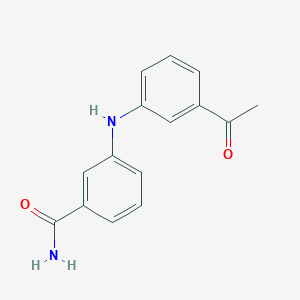

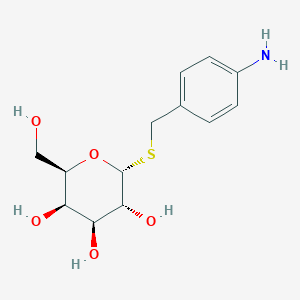
![tert-butyl (2R)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B13721229.png)
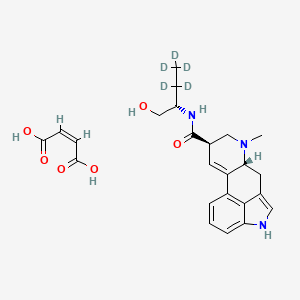

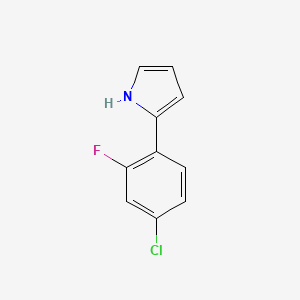
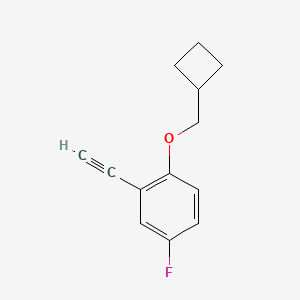

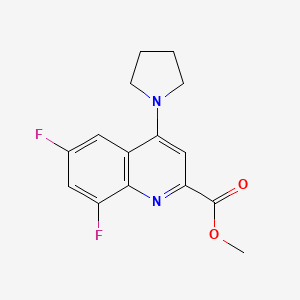

![(2R)-2-(([(3-Methylphenyl)amino]carbonyl)amino)propanoic acid](/img/structure/B13721298.png)
